![molecular formula C9H10Cl3F B14340030 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane CAS No. 94398-49-9](/img/structure/B14340030.png)
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-7-(trichloroethenyl)bicyclo[410]heptane is a bicyclic compound characterized by the presence of a fluorine atom and a trichloroethenyl group attached to a bicyclo[410]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane typically involves the electrophilic addition of a carbene to an alkene. One common method is the reaction of cyclohexene with chloroform in the presence of a strong base such as sodium hydroxide and a phase transfer catalyst like benzyl triethylammonium chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and optimized reaction conditions to achieve higher yields and purity. The process may also involve additional purification steps such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and trichloroethenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the trichloroethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, strong acids, and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with additional oxygen-containing groups.
Applications De Recherche Scientifique
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The fluorine and trichloroethenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: A similar bicyclic compound with two chlorine atoms instead of the fluorine and trichloroethenyl groups.
Norcarane (Bicyclo[4.1.0]heptane): A simpler bicyclic compound without any halogen or trichloroethenyl substitutions.
Uniqueness
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane is unique due to the presence of both fluorine and trichloroethenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
94398-49-9 |
|---|---|
Formule moléculaire |
C9H10Cl3F |
Poids moléculaire |
243.5 g/mol |
Nom IUPAC |
7-fluoro-7-(1,2,2-trichloroethenyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H10Cl3F/c10-7(8(11)12)9(13)5-3-1-2-4-6(5)9/h5-6H,1-4H2 |
Clé InChI |
WEWZALMULYQAOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C2(C(=C(Cl)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




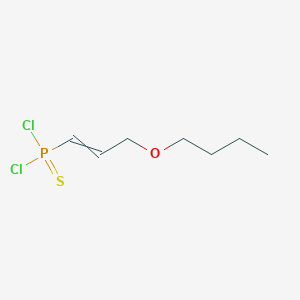
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
![2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14339979.png)

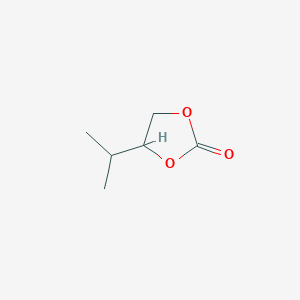
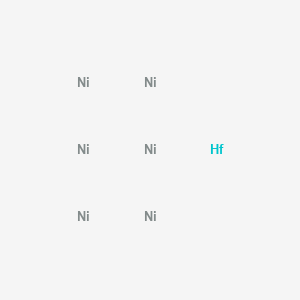
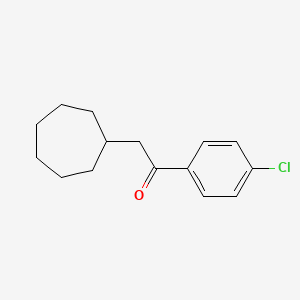
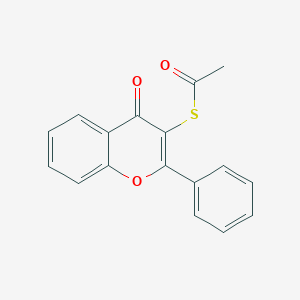
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
